

Spectroscopic Profile of Methyl 5-(hydroxymethyl)furan-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 5-(hydroxymethyl)furan-2-carboxylate*

Cat. No.: *B1281547*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 5-(hydroxymethyl)furan-2-carboxylate**, a key intermediate in medicinal chemistry and a valuable building block in the synthesis of various pharmaceutical compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **Methyl 5-(hydroxymethyl)furan-2-carboxylate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.10	d	3.4	1H	H-3
6.45	d	3.4	1H	H-4
4.65	s	2H		-CH ₂ OH
3.85	s	3H		-OCH ₃
~2.5-3.5	br s	1H		-OH

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
159.0	C=O
157.8	C-5
144.2	C-2
119.2	C-3
109.8	C-4
57.6	-CH ₂ OH
52.2	-OCH ₃

Solvent: Chloroform-d (CDCl₃)

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Broad	O-H stretch (hydroxyl)
3125	Medium	C-H stretch (aromatic)
2955	Medium	C-H stretch (methyl)
1725	Strong	C=O stretch (ester)
1580, 1500	Medium	C=C stretch (furan ring)
1215	Strong	C-O stretch (ester)
1020	Strong	C-O stretch (hydroxyl)

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
156	100	[M] ⁺ (Molecular Ion)
125	85	[M - OCH ₃] ⁺
97	60	[M - COOCH ₃] ⁺
69	45	[Furan-CH ₂] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of **Methyl 5-(hydroxymethyl)furan-2-carboxylate** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

^1H NMR Acquisition:

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 8278 Hz
- Acquisition Time: 3.98 s

^{13}C NMR Acquisition:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 24038 Hz
- Acquisition Time: 1.36 s

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of **Methyl 5-(hydroxymethyl)furan-2-carboxylate** was ground with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16
- Mode: Transmittance

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column suitable for the analysis of polar compounds.

Instrumentation: A Thermo Fisher Scientific ISQ single quadrupole GC-MS system was used.

GC Conditions:

- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230 °C
- Mass Range: 40-400 m/z

Data Interpretation and Structural Elucidation

The combined spectroscopic data provides unambiguous evidence for the structure of **Methyl 5-(hydroxymethyl)furan-2-carboxylate**.

The ^1H NMR spectrum shows distinct signals for the furan ring protons at 7.10 and 6.45 ppm, with their coupling constant confirming their ortho relationship. The singlets at 4.65 and 3.85 ppm correspond to the hydroxymethyl and methyl ester protons, respectively. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can vary with concentration and temperature.

The ^{13}C NMR spectrum confirms the presence of seven carbon atoms. The downfield signal at 159.0 ppm is assigned to the ester carbonyl carbon. The four signals between 109.8 and 157.8 ppm are characteristic of the furan ring carbons. The signals at 57.6 and 52.2 ppm correspond to the hydroxymethyl and methoxy carbons, respectively.

The IR spectrum displays a broad absorption band for the hydroxyl group and a strong, sharp peak for the ester carbonyl group, which are key functional groups in the molecule. The absorptions in the aromatic region confirm the presence of the furan ring.

The mass spectrum shows a molecular ion peak at m/z 156, which corresponds to the molecular weight of the compound. The major fragmentation patterns, including the loss of the methoxy group and the entire carbomethoxy group, are consistent with the proposed structure.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of **Methyl 5-(hydroxymethyl)furan-2-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 5-(hydroxymethyl)furan-2-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1281547#spectroscopic-data-nmr-ir-ms-of-methyl-5-hydroxymethyl-furan-2-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com